LOX-IN-3 dihydrochloride
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Overview
Description
LOX-IN-3 Dihydrochloride is a compound known for its role as a lysyl oxidase inhibitor. Lysyl oxidase is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production methods for LOX-IN-3 Dihydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use .
Chemical Reactions Analysis
Types of Reactions
LOX-IN-3 Dihydrochloride primarily undergoes inhibition reactions with lysyl oxidase. It exhibits sustained inhibition of lysyl oxidase-like 1 and lysyl oxidase-like 2 activities .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include solvents like DMSO and ethanol. The compound is stable under standard laboratory conditions and can be stored at -20°C for long-term use .
Major Products Formed
The major products formed from the reactions involving this compound are typically the inhibited forms of lysyl oxidase and its related enzymes .
Scientific Research Applications
LOX-IN-3 Dihydrochloride has a wide range of scientific research applications:
Fibrosis Research: It has been shown to reduce kidney and lung fibrosis in animal models.
Cancer Research: The compound is used to study its effects on cancer cell proliferation and metastasis.
Angiogenesis Research: This compound is utilized to investigate its role in inhibiting blood vessel formation.
Biological Studies: It is employed in various in vitro and in vivo studies to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
LOX-IN-3 Dihydrochloride exerts its effects by inhibiting the activity of lysyl oxidase and its related enzymes. This inhibition prevents the crosslinking of collagen and elastin, thereby reducing fibrosis and tumor progression. The compound targets the active site of the enzyme, leading to a decrease in its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
LOX-IN-3: The parent compound of LOX-IN-3 Dihydrochloride, also a lysyl oxidase inhibitor.
LOX-IN-3 Dihydrochloride Monohydrate: A hydrated form of LOX-IN-3 Dihydrochloride with similar inhibitory properties.
Uniqueness
LOX-IN-3 Dihydrochloride is unique due to its high potency and selectivity for lysyl oxidase and its related enzymes. It has shown sustained inhibition in various biological models, making it a valuable tool for research in fibrosis, cancer, and angiogenesis .
Properties
IUPAC Name |
(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S.2ClH/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;/h1-6,8H,7,9,15H2;2*1H/b11-6-;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYHSAUHJBNINZ-LEOXJOGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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